molecular formula C16H21N3O3 B022616 N,N-Dimethyl-2-[5-[(2-Oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanaminoxid CAS No. 251451-30-6

N,N-Dimethyl-2-[5-[(2-Oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanaminoxid

Katalognummer: B022616
CAS-Nummer: 251451-30-6
Molekulargewicht: 303.36 g/mol
InChI-Schlüssel: GZYCQRZFJIZOKU-ZDUSSCGKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide: is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

Zolmitriptan is primarily used for the acute treatment of migraines. It is metabolized in the liver, yielding several metabolites, including Zolmitriptan N-Oxide and N-desmethyl zolmitriptan. The latter is noted for its higher potency at serotonin receptors compared to the parent compound. In contrast, Zolmitriptan N-Oxide is considered pharmacologically inactive .

Table 1: Pharmacokinetic Properties of Zolmitriptan and Its Metabolites

PropertyZolmitriptanN-Desmethyl ZolmitriptanZolmitriptan N-Oxide
Bioavailability~40% (oral)Not specifiedNot applicable
Peak Plasma Concentration1.5 hours (oral)Not specifiedNot applicable
Half-Life2-3 hoursNot specifiedNot applicable
Potency at 5-HT receptorsModerate2-8 times more potentInactive

Therapeutic Implications

While Zolmitriptan is actively used for treating migraines, Zolmitriptan N-Oxide does not exhibit therapeutic effects on its own. However, understanding its formation and presence in systemic circulation can be crucial for evaluating the overall efficacy and safety profile of zolmitriptan treatments.

Case Studies:

  • A clinical study demonstrated that patients receiving zolmitriptan via nasal spray achieved significant pain relief within two hours compared to placebo . The pharmacokinetics of zolmitriptan were well-characterized, but the contribution of Zolmitriptan N-Oxide to therapeutic outcomes remains negligible.

Stability in Pharmaceutical Formulations

Zolmitriptan N-Oxide is recognized as a degradation product in drug formulations. Research indicates that the presence of thiol-containing reducing agents can stabilize zolmitriptan formulations by reducing the formation of Zolmitriptan N-Oxide . This stabilization is critical for ensuring the efficacy and shelf-life of pharmaceutical products containing zolmitriptan.

Table 2: Stability Enhancements with Thiol-Containing Agents

AgentEffect on Stability
GlutathioneReduces degradation of zolmitriptan to N-Oxide
CysteineInhibits formation of degradation products
MethionineStabilizes active ingredients

Environmental Research Applications

In addition to its pharmaceutical relevance, Zolmitriptan N-Oxide has been studied in environmental contexts. Its detection as a degradation product in aquatic systems raises concerns about the environmental impact of pharmaceuticals . Understanding the behavior and fate of such metabolites can inform regulatory policies regarding pharmaceutical waste management.

Vorbereitungsmethoden

The synthesis of N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide involves multiple steps. One common synthetic route includes the reaction of indole derivatives with oxazolidinone intermediates under specific conditions. The reaction typically requires the use of catalysts and controlled temperature settings to ensure the desired product is obtained .

Industrial production methods often involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Analyse Chemischer Reaktionen

N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used .

Vergleich Mit ähnlichen Verbindungen

N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide can be compared with other indole derivatives, such as:

The uniqueness of N,N-dimethyl-2-[5-[(2-oxo-1,3-oxazolidin-4-yl)methyl]-1H-indol-3-yl]ethanamine Oxide lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Biologische Aktivität

Zolmitriptan N-Oxide is a metabolite of zolmitriptan, a medication primarily used for the acute treatment of migraine. Understanding the biological activity of Zolmitriptan N-Oxide involves examining its pharmacokinetics, receptor interactions, and overall therapeutic implications. This article synthesizes available research findings, including data tables and case studies, to provide a comprehensive overview.

Overview of Zolmitriptan

Zolmitriptan is a selective agonist for serotonin receptors, specifically 5-HT1B and 5-HT1D, which are crucial in the pathophysiology of migraines. It is known for its rapid onset of action and efficacy in alleviating migraine symptoms. The drug is primarily metabolized by the cytochrome P450 enzyme system, particularly CYP1A2, leading to the formation of several metabolites: the active N-desmethylzolmitriptan and two inactive metabolites, including Zolmitriptan N-Oxide and indole acetic acid .

Metabolism and Pharmacokinetics

The metabolism of zolmitriptan is significant in understanding the role of its metabolites. The following table summarizes key pharmacokinetic parameters:

ParameterZolmitriptanN-DesmethylzolmitriptanN-Oxide
Bioavailability ~40%--
Cmax (Peak Plasma Concentration) 75% within 1 hour--
Half-Life ~3 hours--
Metabolite Activity ActiveActiveInactive
Excretion Urinary (8% unchanged)Urinary (4%)Urinary (7%)

Zolmitriptan N-Oxide accounts for approximately 7% of the dose excreted in urine but is pharmacologically inactive . This inactivity is critical as it indicates that while Zolmitriptan N-Oxide is present in the body, it does not contribute to the therapeutic effects associated with zolmitriptan.

Receptor Binding and Activity

Zolmitriptan exhibits a strong affinity for 5-HT1B and 5-HT1D receptors, which mediate vasoconstriction and inhibit pro-inflammatory neuropeptide release in migraine pathophysiology. In contrast, Zolmitriptan N-Oxide does not exhibit significant binding affinity to these receptors, indicating its lack of biological activity relevant to migraine treatment .

Clinical Implications

Clinical studies have demonstrated that while zolmitriptan effectively reduces headache severity, its inactive metabolites do not contribute to these effects. For instance, in a study assessing pharmacokinetics in patients with varying degrees of hepatic impairment, it was noted that while plasma concentrations of Zolmitriptan N-Oxide increased, this did not correlate with any therapeutic benefit .

Case Studies

Several clinical trials have evaluated the efficacy of zolmitriptan in treating migraines while monitoring the levels of its metabolites. In one notable study involving healthy volunteers and patients with migraines:

  • Study Design : A randomized controlled trial comparing zolmitriptan to placebo.
  • Results : Patients receiving zolmitriptan showed significant reductions in headache severity at 1, 2, and 4 hours post-dose compared to those receiving placebo. The presence of inactive metabolites like Zolmitriptan N-Oxide did not affect these outcomes.

Eigenschaften

CAS-Nummer

251451-30-6

Molekularformel

C16H21N3O3

Molekulargewicht

303.36 g/mol

IUPAC-Name

N,N-dimethyl-2-[5-[[(4S)-2-oxo-1,3-oxazolidin-4-yl]methyl]-1H-indol-3-yl]ethanamine oxide

InChI

InChI=1S/C16H21N3O3/c1-19(2,21)6-5-12-9-17-15-4-3-11(8-14(12)15)7-13-10-22-16(20)18-13/h3-4,8-9,13,17H,5-7,10H2,1-2H3,(H,18,20)/t13-/m0/s1

InChI-Schlüssel

GZYCQRZFJIZOKU-ZDUSSCGKSA-N

SMILES

C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3)[O-]

Isomerische SMILES

C[N+](C)(CCC1=CNC2=C1C=C(C=C2)C[C@H]3COC(=O)N3)[O-]

Kanonische SMILES

C[N+](C)(CCC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3)[O-]

Piktogramme

Irritant

Synonyme

(4S)-4-[[3-[2-(Dimethyloxidoamino)ethyl]-1H-indol-5-yl]methyl-2-oxazolidinone; 

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Zolmitriptan N-Oxide
Reactant of Route 2
Reactant of Route 2
Zolmitriptan N-Oxide
Reactant of Route 3
Zolmitriptan N-Oxide
Reactant of Route 4
Zolmitriptan N-Oxide
Reactant of Route 5
Reactant of Route 5
Zolmitriptan N-Oxide
Reactant of Route 6
Zolmitriptan N-Oxide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.